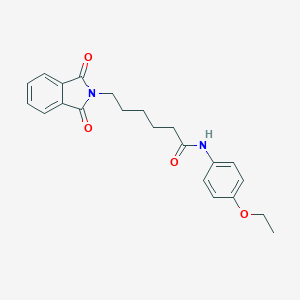![molecular formula C19H22N2O3S B258976 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as MPSPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the sulfonylphenyl class of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is not fully understood, but it is believed to act as an inhibitor of certain ion channels and receptors in the body. This inhibition can lead to changes in cellular signaling and neurotransmitter release, which may be responsible for the compound's observed effects in scientific research studies.
Biochemical and Physiological Effects:
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in scientific research studies. These include changes in ion channel activity, alterations in neurotransmitter release, and modulation of G protein-coupled receptor signaling. These effects have been observed in a variety of cell types and animal models, suggesting that 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide may have broad applications in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research is its high potency and selectivity for certain ion channels and receptors. This allows researchers to study the specific effects of these targets in a highly controlled manner. However, one limitation of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. These include further studies on the compound's mechanism of action, as well as investigations into its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new analogs of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide with improved potency and selectivity could lead to even more valuable tools for scientific research.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-methylbenzoyl chloride with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to yield 4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in high purity.
Applications De Recherche Scientifique
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been used in a variety of scientific research applications, including studies on the role of ion channels in cellular signaling, the regulation of neurotransmitter release, and the function of G protein-coupled receptors. This compound has also been shown to have potential applications in the development of new drugs for the treatment of a variety of diseases, including cancer and neurological disorders.
Propriétés
Nom du produit |
4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O3S |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-methyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) |
Clé InChI |
OYGXNEJCTRDKTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)

![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)